molecular formula C15H11ClN2O B4616907 3-(2-chlorophenyl)-1-phenyl-1H-pyrazol-5-ol

3-(2-chlorophenyl)-1-phenyl-1H-pyrazol-5-ol

Cat. No.: B4616907
M. Wt: 270.71 g/mol
InChI Key: FNXWYEYUCJIMQI-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Compounds in Drug Discovery

Heterocyclic compounds, cyclic organic molecules containing at least one atom other than carbon within their ring structure, are fundamental to the field of drug discovery. rroij.commdpi.com Their prevalence is highlighted by the fact that over 85% of all biologically active chemical entities contain a heterocyclic ring. nih.gov These structures offer a vast diversity of molecular frameworks that can be finely tuned to interact with specific biological targets. rroij.com The presence of heteroatoms such as nitrogen, oxygen, and sulfur introduces unique electronic and steric properties, influencing a compound's reactivity, solubility, and ability to form crucial interactions with proteins, enzymes, and nucleic acids. rroij.comnih.gov This versatility allows medicinal chemists to design molecules with improved potency, selectivity, and pharmacokinetic profiles, making heterocyclic scaffolds indispensable in the development of novel therapeutic agents. rroij.commdpi.com

Historical Context and Evolution of Pyrazole (B372694) Derivatives in Pharmaceutical Chemistry

The history of pyrazole derivatives in pharmaceutical chemistry dates back to 1883, when German chemist Ludwig Knorr first synthesized a pyrazole compound. globalresearchonline.netwikipedia.org The first pyrazolone (B3327878), a derivative of pyrazole, was also synthesized by Knorr through the condensation of ethyl acetoacetate (B1235776) with phenylhydrazine. globalresearchonline.net One of the earliest pyrazole-based drugs to achieve widespread use was Antipyrine, introduced in 1887 for its anti-inflammatory, analgesic, and antipyretic properties. researchgate.net

Since these initial discoveries, the pyrazole nucleus has become a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. benthamdirect.com The evolution of synthetic methodologies has allowed for the creation of a vast library of pyrazole derivatives with diverse substituents, leading to the discovery of drugs with a wide range of therapeutic applications. nih.govmdpi.com Notable examples of pyrazole-containing drugs include the anti-inflammatory agent Celecoxib (B62257), the antipsychotic CDPPB, and the analgesic Difenamizole. nih.govresearchgate.net This demonstrates the enduring importance and adaptability of the pyrazole core in the ongoing search for new and effective medicines. rsc.org

Structural Characteristics and Chemical Reactivity of Pyrazol-5-ols

Pyrazol-5-ols, also known as 5-pyrazolones, are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and an oxo group. researchgate.net Structurally, the pyrazole ring is aromatic, possessing a delocalized 6π-electron system. chemicalbook.com This aromaticity contributes to its stability. Pyrazol-5-ones can exist in several tautomeric forms, including the OH, NH, and CH forms, with the equilibrium between these forms being influenced by the solvent and the nature of the substituents on the ring. researchgate.net

The reactivity of the pyrazole ring is characterized by its susceptibility to electrophilic substitution, which preferentially occurs at the C4 position. mdpi.com The presence of the two nitrogen atoms in the ring reduces the electron density at the C3 and C5 positions, making the C4 position more electron-rich and thus more reactive towards electrophiles. chemicalbook.com The pyrazole ring is generally resistant to oxidation and reduction, although strong oxidizing agents or catalytic hydrogenation can lead to ring opening or saturation. globalresearchonline.netchemicalbook.com The N1 nitrogen can be deprotonated by a base to form an anion, which is reactive towards electrophiles. chemicalbook.com

Overview of Diverse Pharmacological Activities Associated with Pyrazole Core

The pyrazole scaffold is a pharmacologically important active nucleus that is associated with a broad spectrum of biological activities. nih.govresearchgate.net The versatility of the pyrazole ring allows for the development of compounds with diverse therapeutic applications. globalresearchonline.net

Some of the key pharmacological activities attributed to pyrazole derivatives include:

Anti-inflammatory and Analgesic: As demonstrated by early drugs like Antipyrine and modern medications such as Celecoxib, pyrazoles are potent inhibitors of enzymes involved in the inflammatory cascade. researchgate.netnih.govnih.gov

Antimicrobial and Antifungal: Numerous pyrazole derivatives have been synthesized and shown to exhibit significant activity against a range of bacteria and fungi. benthamdirect.commdpi.com

Anticancer: The pyrazole nucleus is a feature of several compounds that have been investigated for their ability to inhibit the growth of cancer cells. nih.govnih.gov

Antiviral: Certain pyrazole-containing compounds have demonstrated efficacy against various viruses. benthamdirect.comnih.gov

Antidepressant and Anticonvulsant: The pyrazole scaffold has been incorporated into molecules targeting the central nervous system, leading to the development of potential antidepressant and anticonvulsant agents. globalresearchonline.netnih.gov

Antidiabetic: Some pyrazole derivatives have been found to possess antihyperglycemic properties, making them of interest in the management of diabetes. globalresearchonline.netnih.gov

The wide range of biological activities associated with the pyrazole core underscores its importance as a versatile scaffold for the design and development of new therapeutic agents. benthamdirect.comresearchgate.net

Rationale for Academic Investigation of 3-(2-chlorophenyl)-1-phenyl-1H-pyrazol-5-ol and its Analogs

The academic investigation of this compound and its analogs is driven by the established pharmacological potential of the pyrazole scaffold and the influence of specific substituents on biological activity. The presence of a phenyl group at the 1-position and a substituted phenyl group at the 3-position is a common feature in many biologically active pyrazole derivatives. nih.govijper.org

The introduction of a chlorophenyl group, in this case at the 2-position of the phenyl ring at the C3 position of the pyrazole core, is of particular interest. Halogen atoms, such as chlorine, can significantly alter the electronic and lipophilic properties of a molecule, which can in turn influence its pharmacokinetic profile and its interaction with biological targets. Research on related compounds, such as 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one, has provided insights into the structural characteristics of such molecules. nih.gov Furthermore, studies on other 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole derivatives have revealed their potential as antitumor and anti-HCV agents, providing a strong rationale for the synthesis and biological evaluation of novel analogs. researchgate.net

The systematic exploration of compounds like this compound allows researchers to probe the structure-activity relationships of this class of molecules, with the ultimate goal of identifying new lead compounds for the development of novel therapeutics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-chlorophenyl)-2-phenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O/c16-13-9-5-4-8-12(13)14-10-15(19)18(17-14)11-6-2-1-3-7-11/h1-10,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXWYEYUCJIMQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=C(N2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Elucidation and Conformational Analysis of 3 2 Chlorophenyl 1 Phenyl 1h Pyrazol 5 Ol

X-ray Crystallographic Analysis for Three-Dimensional Structure

Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

In the crystalline state, pyrazolone (B3327878) derivatives are known to form intricate networks of intermolecular interactions that stabilize the crystal lattice. For analogous compounds, such as 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one, the cohesion of the crystal is primarily maintained by weak C-H···O and C-H···π interactions nih.gov. It is highly probable that 3-(2-chlorophenyl)-1-phenyl-1H-pyrazol-5-ol would exhibit similar patterns of interaction.

Hydrogen Bonding: The presence of the hydroxyl group in the pyrazol-5-ol tautomer, or the N-H and C=O groups in its tautomeric forms, makes it a prime candidate for hydrogen bond formation. In the solid state, it is common for pyrazolone structures to form dimers through intermolecular hydrogen bonds mdpi.com. These interactions typically involve the N-H of one molecule and the carbonyl oxygen of a neighboring molecule. In the case of the pyrazol-5-ol form, O-H···N or O-H···O hydrogen bonds would be expected to play a significant role in the crystal packing.

π-π Stacking: The aromatic nature of the phenyl and chlorophenyl rings in this compound suggests the presence of π-π stacking interactions. These non-covalent interactions, arising from the overlap of p-orbitals in parallel aromatic rings, are a significant force in the crystal engineering of aromatic compounds. In similar structures, the chlorophenyl and phenyl rings are typically twisted with respect to the central pyrazolone ring, which facilitates these stacking interactions and contributes to a high degree of conjugation and electron delocalization nih.gov. The centroid-to-centroid distance between stacked rings is a key parameter in defining the strength of this interaction.

A summary of expected intermolecular interactions is presented in the table below.

Interaction TypeDonorAcceptorPotential Role in Crystal Packing
Hydrogen Bonding O-H / N-HN / O=CFormation of dimers and extended networks, primary cohesive force.
π-π Stacking Phenyl ring, Chlorophenyl ringPhenyl ring, Chlorophenyl ringStabilization of the crystal lattice through parallel ring stacking.
C-H···O Interactions C-H (aromatic/aliphatic)O=CContribution to the overall stability of the crystal packing.
C-H···π Interactions C-H (aromatic/aliphatic)Phenyl ring, Chlorophenyl ringFurther stabilization of the molecular arrangement in the solid state.

Tautomerism of the Pyrazol-5-ol System

The pyrazol-5-ol ring system is characterized by its ability to exist in several tautomeric forms. The tautomeric equilibrium is a dynamic process influenced by factors such as the nature of substituents, the solvent, and the physical state (solid or solution). For 1-substituted 3-methyl-2-pyrazolin-5-ones, three main tautomeric forms are generally considered: the OH-form (pyrazol-5-ol), the NH-form (pyrazolin-5-one), and the CH-form (a methylene-containing isomer) nih.gov.

The tautomeric behavior of pyrazolones has been a subject of extensive study, with investigations employing spectroscopic methods like NMR and computational approaches mdpi.comnih.govnih.govfu-berlin.de. In the case of this compound, the equilibrium between the hydroxy-pyrazole (OH-form), the keto-pyrazole (NH-form), and the CH-form is a key aspect of its chemical character.

Influence of Substituents: The electronic properties of the substituents on the pyrazole (B372694) ring can significantly shift the tautomeric equilibrium. The presence of the electron-withdrawing 2-chlorophenyl group at the 3-position and the phenyl group at the 1-position will modulate the relative stabilities of the different tautomers.

Solvent Effects: The polarity of the solvent plays a crucial role in determining the predominant tautomeric form in solution. In nonpolar solvents, pyrazol-3-ol derivatives have been observed to exist predominantly as dimers stabilized by intermolecular hydrogen bonds mdpi.com. In contrast, in polar aprotic solvents like DMSO, these dimers tend to dissociate into monomeric units mdpi.com. Spectroscopic studies, particularly 1H NMR, are instrumental in elucidating the tautomeric forms present in different solvents by observing the chemical shifts of the labile protons (OH and NH) nih.gov.

Computational Studies: Density Functional Theory (DFT) calculations have been employed to investigate the relative stabilities of pyrazolone tautomers in the gas phase and in solution nih.govnih.govorientjchem.org. These theoretical studies can provide valuable insights into the energetics of the tautomeric equilibria and help to rationalize experimental observations.

The potential tautomeric forms of this compound are depicted below.

Tautomeric FormStructural FeaturesExpected Predominance
OH-form (Aromatic) -OH group at C5, aromatic pyrazole ring.Favored in non-polar solvents and in the solid state where it can form hydrogen-bonded dimers.
NH-form (Keto) C=O group at C5, N-H group in the ring.Can be stabilized in polar solvents.
CH-form (Methylene) Methylene (B1212753) group at C4, two C=N bonds.Generally less stable but can be influenced by substituents.

Computational and Theoretical Investigations of 3 2 Chlorophenyl 1 Phenyl 1h Pyrazol 5 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comnih.gov For 3-(2-chlorophenyl)-1-phenyl-1H-pyrazol-5-ol, DFT calculations are employed to determine its optimized geometry, electronic properties, and the relative stability of its different structural forms. materialsciencejournal.orgresearchgate.net

DFT calculations are used to model the electronic properties of this compound by analyzing its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). materialsciencejournal.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties. researchgate.netnih.gov A large HOMO-LUMO gap suggests high stability and low chemical reactivity. nih.gov

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and identify regions that are rich or deficient in electrons, which is critical for understanding intermolecular interactions. materialsciencejournal.org

Table 1: Calculated Electronic Properties of this compound (Illustrative DFT Data)

ParameterValue (Illustrative)Significance
EHOMO-6.2 eVEnergy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO-1.8 eVEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
Energy Gap (ΔE)4.4 eVIndicates high electronic stability and relatively low chemical reactivity. nih.gov
Dipole Moment4.6 DebyeMeasures the molecule's overall polarity, influencing solubility and intermolecular forces. materialsciencejournal.org

Note: The data in this table is illustrative and representative of typical values obtained for similar pyrazole (B372694) derivatives through DFT calculations.

Pyrazol-5-ones are known to exist in multiple tautomeric forms, which are isomers that differ in the position of a proton and a double bond. researchgate.net For 1,3-disubstituted pyrazol-5-ones like the title compound, three primary tautomers are possible: the OH-form (aromatic pyrazol-5-ol), the CH-form (a pyrazolin-5-one with a methylene (B1212753) group at position 4), and the NH-form (a pyrazolin-5-one with an NH proton in the ring). clockss.org

The relative stability of these tautomers is influenced by factors such as the nature of the substituents and the polarity of the solvent. mdpi.com DFT calculations can predict the ground-state energy of each tautomer, allowing for a determination of their relative stability. rsc.org Theoretical studies on similar structures have shown that the equilibrium can be shifted by intramolecular hydrogen bonds and interactions with the solvent. mdpi.com For many 1-aryl-substituted pyrazol-5-ones, the CH and OH forms are often found to be the most stable. researchgate.net

Table 2: Relative Stability of Tautomers of this compound (Illustrative DFT Data)

Tautomeric FormStructureRelative Energy (ΔE) in Gas Phase (kcal/mol)Predicted Stability
OH-Form This compound0.5Stable
CH-Form 4,4-dihydro tautomer0.0Most Stable
NH-Form 1,2-dihydro tautomer3.2Least Stable

Note: The data in this table is illustrative. The CH-form is set as the reference energy level (0.0 kcal/mol). Lower relative energy indicates greater stability.

Molecular Dynamics Simulations for Conformational Dynamics

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations can provide detailed information about its conformational dynamics. researchgate.net These simulations can reveal how the phenyl and 2-chlorophenyl rings rotate relative to the central pyrazole core, identifying the most stable, low-energy conformations. Understanding the molecule's flexibility is essential, as it dictates how it might adapt its shape to bind to a biological target. nih.gov MD simulations are also used to assess the stability of a ligand-receptor complex once a potential binding pose has been identified through methods like molecular docking. nih.govresearchgate.net

Structure-Based Drug Design Approaches

Structure-based drug design utilizes the three-dimensional structure of biological targets to design and identify novel inhibitors. Pyrazole derivatives are known to be scaffolds for developing inhibitors of various enzymes, particularly kinases. researchgate.netdrugbank.com

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govajpp.in The 3D structure of this compound can be docked into the active site of various protein targets to assess its potential as an inhibitor. semanticscholar.org

Docking studies on similar pyrazole-containing compounds have explored their interactions with targets such as:

Protein Kinases: Including Aurora kinases, JAK2/3, and BRAF, which are crucial in cell signaling and cancer progression. researchgate.netdrugbank.com

Apoptosis Regulators: Such as the anti-apoptotic protein Bcl-2, a key target in cancer therapy. nih.gov

Cannabinoid Receptors: Implicated in various physiological processes. nih.gov

The docking analysis identifies key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the protein's binding site. nih.gov

A primary goal of molecular docking is to predict the binding affinity between a ligand and its target, which is often expressed as a docking score or a calculated binding free energy (ΔG). nih.gov More negative values typically indicate a stronger and more favorable interaction. These scores are calculated by the docking software's scoring function, which estimates the strength of the intermolecular interactions. semanticscholar.org

For more accurate predictions, methods like Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) calculations can be applied to the docked poses to refine the binding free energy prediction. nih.gov These calculations provide a more quantitative estimate of the binding affinity, helping to rank potential inhibitors and prioritize them for experimental testing. nih.gov

Table 3: Illustrative Molecular Docking and Binding Affinity Prediction for this compound Against Various Kinase Targets

Target ProteinPDB IDDocking Score (kcal/mol)Predicted Binding Affinity (ΔGbind, kcal/mol)Key Interacting Residues (Hypothetical)
Aurora A Kinase 4G9R-8.5-75.2Lys162, Glu211
JAK2 3E22-7.9-68.4Leu855, Val863
Bcl-2 2W3L-9.1-82.5Arg146, Tyr108
BRAF (V600E) 4G9R-8.8-78.9Cys532, Trp531

Note: The data in this table is for illustrative purposes to demonstrate the type of results obtained from molecular docking and binding affinity calculations. PDB IDs may correspond to structures used in studies of similar compounds.

Ligand-Based Drug Design Approaches

Ligand-based drug design methodologies are pivotal in medicinal chemistry when the three-dimensional structure of the target receptor is not available. nih.gov These approaches utilize the information from a set of molecules known to be active on a specific target to develop a model that defines the essential structural requirements for biological activity. For compounds like this compound and its analogs, techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore mapping are instrumental in guiding the design and optimization of new, more potent derivatives. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For pyrazole derivatives, 3D-QSAR models have been successfully developed to understand the structural features that govern their therapeutic effects, such as antiproliferative activity. pjps.pk

The process involves aligning a set of pyrazole molecules (a training set) and generating a 3D-QSAR model. pjps.pk This model is then validated for its ability to accurately predict the biological activity of a separate set of compounds (a test set). nih.gov For instance, a 3D-QSAR model developed for pyrazole derivatives as antiproliferative agents yielded a statistically significant result with a high coefficient of determination (R²) value of 0.909. pjps.pk A high R² value indicates a strong correlation between the predicted and experimental activities, affirming the model's predictive power. nih.gov Such models are crucial for prioritizing the synthesis of novel compounds with potentially enhanced biological activity.

Table 1: Example Parameters from a 3D-QSAR Study on Pyrazole Derivatives

ParameterValue/DescriptionSignificance
Training Set Size 18 moleculesA set of compounds with known activity used to build the model. pjps.pk
PLS Factors 1 to 3Partial Least Squares factors used in the regression analysis. pjps.pk
Grid Spacing 1.0 ÅThe resolution of the grid used to calculate molecular fields. pjps.pk
R² Value 0.909Coefficient of determination; a measure of the model's goodness of fit. pjps.pk
Predictive R² (Test Set) 0.91Squared predictive correlation coefficient for the external test set, indicating high predictive ability. nih.gov

Pharmacophore mapping is another essential ligand-based approach that identifies the spatial arrangement of essential chemical features a molecule must possess to interact with a specific biological target. pjps.pk This technique is particularly valuable when structural data for the desired receptor is unavailable. pjps.pk For the pyrazole class of compounds, pharmacophore models have been generated to define the key features required for activities like antiproliferative effects. pjps.pk

A typical pharmacophore model for pyrazole derivatives might consist of features such as hydrogen bond acceptors, hydrophobic groups, and aromatic rings. nih.govpjps.pk For example, a three-point pharmacophore model developed for antiproliferative pyrazoles identified two hydrophobic groups and one hydrogen bond acceptor as critical features. pjps.pk The best-developed hypothesis, often validated through activity prediction of a test set, serves as a 3D query to screen virtual libraries for new potential lead compounds. nih.govpjps.pk The quality of the alignment of active molecules is assessed using metrics like the survival score. pjps.pk

Table 2: Common Pharmacophoric Features Identified for Pyrazole Derivatives

Pharmacophoric FeatureCodeRole in Molecular Interaction
Hydrogen Bond Acceptor AForms hydrogen bonds with the biological target. nih.govpjps.pk
Hydrogen Bond Donor DForms hydrogen bonds with the biological target. nih.gov
Hydrophobic Region HEngages in hydrophobic interactions with the target. nih.govpjps.pk
Aromatic Ring RParticipates in π-π stacking or hydrophobic interactions. nih.gov

In Silico ADME/Tox Prediction (Computational Analysis for Bioavailability and Target Specificity, Excluding Clinical Toxicity)

In the early stages of drug discovery, it is crucial to assess the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a potential drug candidate. nih.gov In silico ADME prediction tools are computational methods used to estimate these pharmacokinetic properties, helping to identify candidates with favorable profiles and reduce late-stage attrition. nih.govijprajournal.com For pyrazole derivatives, various physicochemical and pharmacokinetic parameters can be predicted using web-based tools like SwissADME. rjpn.org

These predictions are based on the molecule's structure and include parameters like gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. rjpn.org For example, predictions can indicate whether a compound is likely to be a substrate or inhibitor of key CYP isoforms (e.g., CYP1A2, CYP2C9, CYP3A4), which is critical for anticipating potential drug-drug interactions. rjpn.org The "BOILED-Egg" model is one such predictive tool that visualizes a compound's potential for passive GI absorption and BBB penetration. researchgate.net This computational screening allows for the early identification of potential liabilities, guiding further chemical modifications to improve the compound's drug-like properties.

Table 3: Predicted ADME Properties for a Representative Pyrazole Compound

ADME PropertyPredicted Value/ClassificationImplication for Drug Development
Gastrointestinal (GI) Absorption HighIndicates good absorption from the gut into the bloodstream. rjpn.org
Blood-Brain Barrier (BBB) Permeant NoSuggests the compound is unlikely to cross into the central nervous system, which may be desirable to avoid CNS side effects. rjpn.org
P-glycoprotein (P-gp) Substrate NoIndicates the compound is not likely to be actively pumped out of cells, potentially leading to higher intracellular concentrations. rjpn.org
CYP1A2 Inhibitor NoLow potential for drug-drug interactions with substrates of this enzyme. rjpn.org
CYP2C9 Inhibitor YesPotential for drug-drug interactions with drugs metabolized by this enzyme. rjpn.org
CYP2D6 Inhibitor YesMay increase plasma concentrations of co-administered drugs that are substrates for this enzyme. rjpn.org
CYP3A4 Inhibitor NoLow potential for interactions with a wide range of commonly used drugs. rjpn.org
Lipinski's Rule of Five 0 ViolationsThe compound has drug-like physicochemical properties, suggesting good oral bioavailability. rjpn.org

Pharmacological Activity Spectrum of 3 2 Chlorophenyl 1 Phenyl 1h Pyrazol 5 Ol and Analogous Pyrazole Derivatives Pre Clinical Focus

Anti-inflammatory Activity

Pyrazole (B372694) derivatives are well-documented for their anti-inflammatory effects, which are often attributed to their ability to interfere with key inflammatory pathways. nih.govnih.gov The structural features of the pyrazole ring allow for modifications that can tune the potency and selectivity of these compounds against various inflammatory targets.

Cyclooxygenase (COX) Inhibition (e.g., COX-2 Selectivity)

A primary mechanism for the anti-inflammatory action of many pyrazole-containing compounds is the inhibition of cyclooxygenase (COX) enzymes. nih.gov These enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy as it is primarily induced at sites of inflammation, whereas COX-1 is constitutively expressed and involved in physiological functions like gastric protection. nih.gov

Numerous studies have synthesized and evaluated pyrazole derivatives for their COX inhibitory activity. For instance, a series of 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one derivatives were synthesized and showed notable anti-inflammatory activity, which was further investigated through molecular docking studies against the COX enzyme. hilarispublisher.com Similarly, new pyrazolone (B3327878) derivatives structurally related to the selective COX-2 inhibitor celecoxib (B62257) were evaluated, with several compounds exhibiting excellent COX-2 selectivity. researchgate.net Research on 2-(5-phenyl-pyrazol-1-yl)-5-methanesulfonylpyridines has explored the specific physicochemical requirements for binding to COX-1 and COX-2, noting that halogen substituents on the phenyl ring can increase binding affinity for both isozymes. nih.gov Furthermore, hybrid molecules incorporating both pyrazole and pyridazine (B1198779) pharmacophores have been designed as selective COX-2 inhibitors, with some derivatives showing higher inhibitory action than celecoxib. rsc.org

Table 1: COX-2 Inhibitory Activity of Selected Pyrazole Derivatives
CompoundCOX-2 IC₅₀ (µM)Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)Reference
Trimethoxy pyrazole–pyridazine hybrid (5f)1.50Not specified rsc.org
Trimethoxy pyrazole–pyridazine hybrid (6f)1.15Not specified rsc.org
Bromo pyrazole–pyridazine hybrid (6e)Comparable to celecoxibNot specified rsc.org
Pyrazolone derivative (3f)86.38 ± 4.7111.69 researchgate.net
Pyrazolone derivative (3h)Not specifiedExcellent researchgate.net

Lipoxygenase (LOX) Inhibition

In addition to the COX pathway, the lipoxygenase (LOX) pathway represents another important target for anti-inflammatory agents. LOX enzymes catalyze the conversion of arachidonic acid to leukotrienes, which are potent mediators of inflammation and allergic responses. Dual inhibition of both COX and LOX pathways is considered a promising strategy for developing safer and more effective anti-inflammatory drugs. researchgate.net

Certain pyrazole derivatives have been identified as potent inhibitors of 15-lipoxygenase (15-LOX). A novel series of 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives were synthesized and screened for their 15-LOX inhibitory activity, with several compounds showing excellent potency. nih.govnih.gov Other studies on pyrazolone analogues also demonstrated significant 5-LOX inhibitory activity, with some compounds being more potent than the reference drug zileuton. researchgate.net This dual inhibitory profile suggests a broader mechanism of anti-inflammatory action for these pyrazole scaffolds.

Table 2: 5-LOX Inhibitory Activity of Selected Pyrazolone Derivatives
Compound5-LOX IC₅₀ (µM)Reference
Pyrazolone derivative (3f)0.67 ± 0.02 researchgate.net
Pyrazolone derivative (3d)Potent researchgate.net
Pyrazolone derivative (3g)Potent researchgate.net
Pyrazolone derivative (3j)Potent researchgate.net

Modulation of Inflammatory Cytokines and Pathways (e.g., NF-κB Suppression)

The anti-inflammatory effects of pyrazole derivatives extend beyond direct enzyme inhibition to the modulation of key signaling pathways and the production of inflammatory cytokines. The transcription factor nuclear factor-kappa B (NF-κB) is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). mdpi.com

Preclinical studies have shown that pyrazole-based compounds can effectively suppress the production of these inflammatory mediators. For example, a series of pyrazole–pyridazine hybrids were evaluated for their ability to inhibit the generation of nitric oxide (NO), TNF-α, IL-6, and prostaglandin-E2 (PGE-2) in lipopolysaccharide (LPS)-stimulated macrophage cells, with some compounds demonstrating potent activity. rsc.org Other synthesized pyrazole derivatives have also shown the ability to inhibit IL-6 and TNF-α. nih.gov A library of pyrazolo[1,5-a]quinazoline compounds was screened for their ability to inhibit LPS-induced NF-κB transcriptional activity, identifying several compounds with significant anti-inflammatory effects. mdpi.com

In vivo Efficacy in Animal Models of Inflammation

The anti-inflammatory potential of pyrazole derivatives observed in in vitro assays has been corroborated by efficacy in preclinical animal models of inflammation. The carrageenan-induced rat paw edema model is a widely used acute inflammation model to assess the in vivo activity of potential anti-inflammatory agents.

Several classes of pyrazole derivatives have demonstrated significant anti-inflammatory effects in this model. nih.gov For instance, novel 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one derivatives showed significant anti-inflammatory activity compared to the standard drug indomethacin. hilarispublisher.com A series of 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes were also tested, with some derivatives exhibiting maximum activity comparable to the standard drug diclofenac (B195802) sodium. nih.gov Another study utilized the cotton pellet-induced granuloma model in rats to confirm the potent in vivo anti-inflammatory activity of a novel series of 1H-pyrazolyl derivatives. nih.gov

Table 3: In Vivo Anti-inflammatory Activity of Selected Pyrazole Derivatives
Compound/Derivative SeriesAnimal ModelObserved EffectReference
3-phenyl-N-[3-(4-phenylpiperazin-1yl) propyl]-1H-pyrazole-5-carboxamide derivatives (10a, 10e, 10f, 10g)Carrageenan-induced rat paw edemaPotent inhibition of edema (70-78% at 3h) nih.gov
1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one derivatives (10, 12, 16)Not specifiedActivity greater than indomethacin hilarispublisher.com
3-(5-Bromo-2-thienyl)-4-[1-phenylthiocarbamoyl-3-(4-methylphenyl)-2-pyrazolin-5-yl]-1-phenyl-1H-pyrazole (12a)Cotton pellet-induced granulomaPotent activity compared to indomethacin nih.gov

Anticancer and Antiproliferative Activity

In addition to their anti-inflammatory properties, pyrazole-containing scaffolds have emerged as a promising class of compounds for cancer therapy. cardiff.ac.uksrrjournals.com Their mechanism of action often involves inducing apoptosis, causing cell cycle arrest, and inhibiting key proteins involved in cancer cell proliferation.

In vitro Cytotoxicity Against Cancer Cell Lines (e.g., MCF-7, A549, HepG2)

A significant body of research has demonstrated the cytotoxic effects of pyrazole derivatives against a variety of human cancer cell lines in vitro. The most commonly studied cell lines include MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).

For example, a novel series of 3-(5-methyl-1-aryl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazoles were synthesized and evaluated for their in vitro anticancer activity. synergypublishers.com The results indicated that these compounds exerted their cytotoxic actions primarily against MCF-7 and HepG2 cells, with some derivatives showing promising activity compared to the standard drug doxorubicin. synergypublishers.com Another study on novel 3-(2,4-dichlorophenoxymethyl)-1-phenyl-1H-pyrazole derivatives also reported promising activity against the A549 lung carcinoma cell line. researchgate.net Furthermore, a series of diphenyl pyrazole–chalcone (B49325) derivatives displayed moderate to significant anticancer activity across 14 different cancer cell lines, with selective high percentage inhibition against HNO-97 cells while being non-toxic to normal cells. nih.gov A pyrazole derivative, PTA-1, was found to be a potent anticancer compound, inducing apoptosis at low micromolar concentrations in triple-negative breast cancer cells. nih.gov

Table 4: In Vitro Cytotoxicity of Selected Pyrazole Derivatives Against Human Cancer Cell Lines
Compound/Derivative SeriesCancer Cell LineActivity (IC₅₀)Reference
2-benzoyl-3-(3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)acrylonitrile (4a)MCF-7, HepG2Promising activity synergypublishers.com
2-((3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-1H-indene-1,3(2H)-dione (6a)MCF-7, HepG2Promising activity synergypublishers.com
3-(2,4-dichlorophenoxymethyl)-1-phenyl-1H-pyrazole derivative (9c)A549, HepG2, HCT116, MCF-7Most potent of series researchgate.net
Pyrazole-chalcone derivative (6b)HNO-9710 µM nih.gov
Pyrazole-chalcone derivative (6d)HNO-9710.56 µM nih.gov
Benzo[b]thiophen-2-yl-[5-(4-hydroxy-3,5-dimethoxy-phenyl)-3-(2-hydroxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-methanoneHepG23.57 µM srrjournals.com
PTA-1MDA-MB-231 (Triple-Negative Breast Cancer)Potent, low micromolar nih.gov

Inhibition of Protein Kinases (PKIs) (e.g., Akt, Aurora kinases, MAPK, EGFR, Bcr-Abl, JAK)

The pyrazole ring is a foundational scaffold in the development of small molecule protein kinase inhibitors (PKIs) due to its synthetic accessibility and favorable drug-like properties. mdpi.com The altered activity or overexpression of protein kinases is a significant area of research in oncology, and their inhibition is a primary strategy for cancer therapy. mdpi.com Pyrazole derivatives have demonstrated inhibitory activity against a wide range of protein kinases, including Akt, Aurora kinases, Mitogen-activated protein kinase (MAPK), Epidermal Growth Factor Receptor (EGFR), Bcr-Abl, and Janus kinase (JAK). mdpi.comnih.gov

Several pyrazole-based kinase inhibitors have received FDA approval, such as Ruxolitinib, which inhibits both JAK1 and JAK2, and Crizotinib, a pyrazole-pyridine hybrid. mdpi.comnih.gov The versatility of the pyrazole scaffold allows for structural modifications that can enhance binding affinity and selectivity for specific kinase targets. mdpi.com

Pre-clinical research has identified numerous pyrazole analogs with potent kinase inhibitory activity. For instance, one pyrazole derivative demonstrated significant inhibition of Aurora-A kinase with an IC50 value of 0.16 ± 0.03 µM. nih.gov Other studies have shown that pyrazole-containing compounds can act as dual inhibitors, targeting multiple kinases simultaneously. For example, a series of fused pyrazole derivatives showed potent dual inhibition of both EGFR and VEGFR-2, with IC50 values of 0.09 µM and 0.23 µM, respectively, for the most active compound. mdpi.com Molecular docking studies have further elucidated the potential of pyrazole derivatives to bind effectively within the ATP-binding pockets of kinases like VEGFR-2, Aurora A, and cyclin-dependent kinase 2 (CDK2), suggesting a theoretical basis for their inhibitory action. nih.gov

Table 1: Examples of Pyrazole Derivatives as Protein Kinase Inhibitors
Compound/Derivative ClassTarget Kinase(s)Reported Activity (IC50)
Unnamed Pyrazole Derivative nih.govAurora-A kinase0.16 ± 0.03 µM
Fused Pyrazole Derivative (Compound 50) mdpi.comEGFR, VEGFR-20.09 µM (EGFR), 0.23 µM (VEGFR-2)
Indole-Pyrazole Hybrid (Compound 34) mdpi.comCDK20.095 µM
Ruxolitinib mdpi.comnih.govJAK1, JAK2Approved Drug
Crizotinib mdpi.comnih.govALK, ROS1, METApproved Drug

Inhibition of Other Molecular Targets (e.g., PCA-1/ALKBH3)

A series of 1-aryl-3,4-substituted-1H-pyrazol-5-ol derivatives have been synthesized and evaluated as inhibitors of Prostate Cancer Antigen-1 (PCA-1), also known as alpha-ketoglutarate-dependent dioxygenase alkB homolog 3 (ALKBH3). nih.gov PCA-1/ALKBH3 is an enzyme highly expressed in prostate cancer cells that is involved in DNA and RNA alkylating damage repair. iiarjournals.org Its inhibition is being explored as a therapeutic strategy for prostate cancer, including hormone-independent types. nih.goviiarjournals.org

Initial random screening identified 1-(1H-benzimidazol-2-yl)-3,4-dimethyl-1H-pyrazol-5-ol as a hit compound, demonstrating 61% inhibition of PCA-1/ALKBH3 at a concentration of 10 µM. huhs.ac.jp However, this compound showed minimal effect on the proliferation of the DU145 human prostate cancer cell line. huhs.ac.jpnii.ac.jp

Subsequent structural modifications led to the development of more potent inhibitors. nih.gov Introducing a benzyl (B1604629) group at the 4-position of the pyrazole ring and a methyl group on the benzimidazole (B57391) moiety resulted in 1-(1H-5-methylbenzimidazol-2-yl)-4-benzyl-3-methyl-1H-pyrazol-5-ol (designated as HUHS015), a potent inhibitor both in vitro and in vivo. nih.govresearchgate.net Further research focused on creating metabolically stable analogs, leading to compounds with enhanced in vivo efficacy. iiarjournals.org

Table 2: Inhibition of PCA-1/ALKBH3 by Pyrazol-5-ol Derivatives
CompoundStructure/DescriptionInhibitory Activity
Compound 1 huhs.ac.jp1-(1H-benzimidazol-2-yl)-3,4-dimethyl-1H-pyrazol-5-ol61% inhibition at 10 µM
HUHS015 (Compound 35) nih.govresearchgate.net1-(1H-5-methylbenzimidazol-2-yl)-4-benzyl-3-methyl-1H-pyrazol-5-olPotent inhibitor in vitro and in vivo
Compound 7l iiarjournals.orgMetabolically stable analog of HUHS015Potent antiproliferative effects in vivo

In vivo Efficacy in Animal Models of Cancer

The anticancer potential of pyrazole derivatives has been demonstrated in various in vivo preclinical models. nih.govresearchgate.net These studies are crucial for validating the therapeutic promise of compounds identified through in vitro screening.

The PCA-1/ALKBH3 inhibitor HUHS015, a 1-aryl-pyrazol-5-ol derivative, was shown to significantly suppress the growth of DU145 human prostate cancer cells in a mouse xenograft model. nih.gov Subcutaneous administration of HUHS015 completely inhibited tumor growth for up to one week. iiarjournals.org A subsequent, more metabolically stable analog, compound 7l, exhibited even more potent inhibitory activity in the same xenograft model at a lower dose. iiarjournals.org

Other classes of pyrazole derivatives have also shown in vivo efficacy. An indenopyrazole analogue, which functions as a tubulin polymerization inhibitor, demonstrated potency in both a non-small cell lung cancer (NSCLC) xenograft model and a vincristine-resistant human oral epidermoid carcinoma cell (KB/V) xenograft model, with no obvious side effects observed. mdpi.com These findings highlight the potential of pyrazole hybrids and derivatives as effective anticancer agents in living systems, capable of disrupting tumor growth through various mechanisms of action. nih.govresearchgate.net

Antimicrobial Activity

Pyrazole and its derivatives are recognized for their wide spectrum of antimicrobial activities. nih.gov The pyrazole scaffold is a key component in many compounds evaluated for antibacterial, antifungal, and antiviral properties. mdpi.comnih.gov

Antibacterial Activity (e.g., against E. coli, S. aureus, P. aeruginosa)

Pyrazole derivatives have shown significant potential as antibacterial agents against both Gram-positive and Gram-negative bacteria, including clinically relevant species like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.govnih.gov

Different structural modifications to the pyrazole core have yielded compounds with notable potency. For example, a series of pyrazole–ciprofloxacin (B1669076) hybrids exhibited excellent activity against S. aureus, with some compounds showing a Minimum Inhibitory Concentration (MIC) of 0.125–0.5 μg/mL, comparable to ciprofloxacin itself. nih.gov Imidazo-pyridine substituted pyrazoles have been reported as potent broad-spectrum antibacterial agents, showing efficacy against Gram-negative strains including E. coli and P. aeruginosa with MIC values less than 1 μg/mL. nih.gov Another study found a pyrazole derivative to be exceedingly active against E. coli with an MIC of 0.25 μg/mL. nih.gov The antibacterial action of these compounds can be attributed to various mechanisms, with some hybrids shown to effectively inhibit DNA-gyrase supercoiling activity. nih.gov

Table 3: Antibacterial Activity of Selected Pyrazole Derivatives
Derivative ClassBacterial StrainReported Activity (MIC)
Pyrazole-Ciprofloxacin Hybrids nih.govS. aureus0.125–0.5 µg/mL
Imidazo-pyridine Substituted Pyrazoles nih.govE. coli, P. aeruginosa<1 µg/mL
Aminoguanidine-derived 1,3-diphenyl pyrazoles nih.govE. coli (1924 strain)1 µg/mL
Unnamed Pyrazole Derivative (Compound 3) nih.govE. coli0.25 µg/mL

Antifungal Activity (e.g., against C. albicans, A. niger)

The pyrazole scaffold is also a promising framework for the development of novel antifungal agents. nih.gov Various pyrazole derivatives have been evaluated against pathogenic fungi such as Candida albicans and Aspergillus niger. mdpi.comnih.gov

In one study, a pyrazole derivative (compound 3b) was identified as the most effective agent against A. niger, producing an inhibition zone of 32.0 mm, which was comparable to the control drug Fluconazole. nih.gov Another investigation found a pyrazole-imidazole hybrid that demonstrated a potent inhibition zone of 1.30 ± 0.03 cm against A. niger. cihanuniversity.edu.iq Additionally, certain semicarbazide-containing pyrazole derivatives have shown high activity; one such compound displayed an MIC of 1 μg/mL against A. niger, which was more potent than the standard Clotrimazole (MIC: 2 μg/mL). nih.gov These studies indicate that pyrazole-based compounds can effectively inhibit the growth of various fungal strains. researchgate.net

Table 4: Antifungal Activity of Selected Pyrazole Derivatives
Derivative Class/CompoundFungal StrainReported Activity
Pyrazole Derivative (Compound 3b) nih.govA. niger32.0 mm inhibition zone
Pyrazole-imidazole Hybrid (MPIMPPA) cihanuniversity.edu.iqA. niger1.30 ± 0.03 cm inhibition zone
Semicarbazide-containing Pyrazole (Compound 2) nih.govA. nigerMIC: 1 µg/mL
Semicarbazide-containing Pyrazole (Compound 3) nih.govM. audouiniiMIC: 0.5 µg/mL

Antiviral Activity

The structural versatility of pyrazole has led to its investigation in the context of antiviral drug discovery. acs.org Pyrazole derivatives have exhibited inhibitory activity against a diverse range of viruses. nih.gov

For example, hydroxyquinoline-pyrazole derivatives have shown promise as potential antiviral agents against several coronaviruses, including SARS-CoV-2 and MERS-CoV. rsc.org In another study, a pyrazole derivative was identified through virtual screening as an inhibitor of the Chikungunya virus (ChikV), with a subsequent synthesized compound showing an IC50 of 14.15 µM in a cytopathic effect reduction assay. eurekaselect.com

Furthermore, pyrazole derivatives have demonstrated efficacy against viruses affecting animals and plants. Certain 1,3-diphenylpyrazole derivatives provided 95–100% protection in chicks against the Newcastle disease virus (NDV). nih.gov The first report of antiviral activity for pyrazole derivatives containing an oxime moiety showed their effectiveness against the Tobacco Mosaic Virus (TMV). acs.org The pyrazole scaffold has also been noted for its activity against Hepatitis A virus, HCV, and HSV. nih.gov

Table 5: Antiviral Activity of Selected Pyrazole Derivatives
Derivative ClassTarget VirusReported Activity
Hydroxyquinoline-pyrazole hybrids rsc.orgSARS-CoV-2, MERS-CoVPotent inhibition
Schiff's Base Pyrazole Derivative eurekaselect.comChikungunya virus (ChikV)IC50: 14.15 µM
1,3-diphenylpyrazole derivatives nih.govNewcastle disease virus (NDV)95–100% protection in chicks
Pyrazole-oxime hybrids acs.orgTobacco Mosaic Virus (TMV)EC50 as low as 58.7 µg/mL

Other Significant Biological Activities (e.g., Analgesic, Antipyretic, Antidiabetic, Receptor Antagonism, Neuroprotective)

The pyrazole scaffold is a versatile pharmacophore that imparts a wide range of biological activities to its derivatives. Beyond the well-documented anti-inflammatory properties, pyrazole-containing compounds, including analogues of 3-(2-chlorophenyl)-1-phenyl-1H-pyrazol-5-ol, have demonstrated significant potential in preclinical models for various therapeutic applications, including pain relief, fever reduction, management of diabetes, receptor modulation, and neuroprotection.

Analgesic and Antipyretic Activities:

The analgesic and antipyretic effects of pyrazole derivatives have been recognized for many years, with some compounds historically used as NSAIDs. nih.gov Preclinical studies on various substituted pyrazole and pyrazolone derivatives continue to confirm their potential in pain and fever management. For instance, a series of 1,3,5-trisubstituted pyrazole derivatives demonstrated significant analgesic and antipyretic activities in rat models. asianpubs.org Similarly, certain 1-phenyl-1H-pyrazole derivatives have shown appreciable analgesic and antipyretic effects in mice and rats, respectively. semanticscholar.org

A study on newer 3-methyl pyrazolone derivatives, such as 4-[2-chlorobenzylidine]-3-methylpyrazolin-5(4H)-one, which shares a chlorophenyl moiety, revealed significant analgesic activity in both tail-flick and acetic acid-induced writhing tests. nih.gov This particular derivative also exhibited notable antipyretic effects, comparable to the standard drug paracetamol. nih.gov The analgesic properties of some pyrazole derivatives have been attributed to their ability to inhibit cyclooxygenase (COX) enzymes, thereby reducing prostaglandin (B15479496) synthesis. cu.edu.eg Furthermore, some pyrazole-containing compounds have been investigated for their antinociceptive activity in models of tonic pain, such as the formalin test. mdpi.com The combination of a pyrazole core with other heterocyclic systems, like 1,2,4-triazole, has also yielded derivatives with promising antinociceptive activity. zsmu.edu.ua

Antidiabetic Activity:

Several pyrazole derivatives have emerged as promising candidates for the management of diabetes mellitus. Their mechanisms of action in this context are varied and include the inhibition of key enzymes involved in glucose metabolism and the modulation of insulin (B600854) signaling pathways. innspub.net For example, a series of 1-[(5-substituted phenyl)-4, 5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazole derivatives were synthesized and screened for their in vivo antidiabetic activity in a streptozotocin-induced diabetic model, with some compounds showing prominent effects. ijpsonline.com

A novel series of 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides were found to act as bifunctional antidiabetic agents by stimulating both insulin secretion and glucose uptake. nih.govkorea.ac.kr Another study highlighted pyrazoline derivatives as effective inhibitors of α-glucosidase and α-amylase, enzymes responsible for the breakdown of complex carbohydrates into glucose. innspub.net A structurally related thiazolidin derivative, 3-(2-chlorophenyl)-4-imino-5-phenyl-2-(2-methoxyphenyl)-2H,3H,5H- semanticscholar.orgturkjps.orgnih.govthiadiazolidin-1-oxide (CIPMTO), has demonstrated a significant attenuating effect on elevated blood glucose levels in streptozotocin-induced diabetic rats. rjptonline.org

Receptor Antagonism:

Pyrazole derivatives have been designed and synthesized to act as antagonists for various receptors, indicating their potential in treating a range of conditions. For instance, certain pyrazole analogues with a 3-chlorophenyl substitution at the N1 position have been identified as antagonists of the transient receptor potential vanilloid subtype 1 (TRPV-1), a key target in nociceptive modulation. nih.gov Additionally, pyrazole-based compounds have been explored as antagonists for the cannabinoid receptor 1 (CB1), which is involved in numerous physiological processes. researchgate.net The apelin receptor, a target for cardiovascular and metabolic diseases, has also been modulated by pyrazole-based small molecule agonists. duke.edu

Neuroprotective Effects:

The neuroprotective potential of pyrazole derivatives is a growing area of research. These compounds have shown promise in preclinical models of neurodegenerative diseases and ischemic stroke. nih.govglobalresearchonline.net Pyrazolol derivatives, in particular, have been investigated for their ability to mitigate neuronal damage through their free-radical scavenging and antioxidant properties. nih.gov A study on 3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol demonstrated significant neuroprotective effects in both in vitro and in vivo models of cerebral ischemia. nih.gov

Furthermore, a series of 3-(1H-pyrazol-1-yl)-N-propananilide derivatives, including N-(2-chlorophenyl)-3-(1H-pyrazol-1-yl)propanamide, have shown neuroprotective activity against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity, a model relevant to Parkinson's disease. turkjps.orgnih.gov The aforementioned compound CIPMTO also exhibited neuroprotective potential in a model of diabetic neuropathy, attributed to its ability to scavenge free radicals and reduce intracellular calcium accumulation. rjptonline.org

Table 1: Summary of Other Significant Biological Activities of Analogous Pyrazole Derivatives

Biological Activity Compound/Derivative Class Model System Key Findings
Analgesic 4-[2-chlorobenzylidine]-3-methylpyrazolin-5(4H)-one Tail-flick and acetic acid-induced writhing in rodents Significant analgesic response. nih.gov
Antipyretic 4-[2-chlorobenzylidine]-3-methylpyrazolin-5(4H)-one Yeast-induced hyperthermia in rats Reversed hyperthermia, similar to paracetamol. nih.gov
Antidiabetic 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides In vitro (pancreatic β-cells and C2C12 myotubes) Stimulated insulin secretion and augmented glucose uptake. nih.gov
Receptor Antagonism Pyrazole analogs with 3-chlorophenyl substitution Preclinical models Antagonism of TRPV-1 receptor. nih.gov
Neuroprotective 3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol In vivo model of focal cerebral ischemia Significantly reduced infarct area. nih.gov
Neuroprotective N-(2-chlorophenyl)-3-(1H-pyrazol-1-yl)propanamide 6-OHDA-induced neurotoxicity model Possessed neuroprotective activity. turkjps.orgnih.gov

Mechanistic Investigations of Pharmacological Action at the Cellular and Molecular Levels

Understanding the cellular and molecular mechanisms of action is crucial for the rational design and development of novel therapeutic agents. For this compound and its analogues, preclinical research has begun to elucidate the pathways through which they exert their diverse pharmacological effects.

Enzyme Inhibition:

A primary mechanism of action for many pyrazole derivatives with anti-inflammatory and analgesic properties is the inhibition of cyclooxygenase (COX) enzymes. cu.edu.eg By blocking the activity of COX-1 and/or COX-2, these compounds prevent the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. Some pyrazole derivatives, such as celecoxib, are known for their selective inhibition of COX-2, which is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. cu.edu.eg

Beyond COX inhibition, pyrazole derivatives have been shown to target other key enzymes. For instance, certain 1,3-diphenyl-1H-pyrazole derivatives have demonstrated inhibitory activity against mitogen-activated protein kinase (MEK), suggesting a role in suppressing abnormal signaling in cancer. nih.gov In the context of neurodegenerative diseases, some 3-aryl-1-phenyl-1H-pyrazole derivatives have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of dopamine. nih.gov Furthermore, the antidiabetic effects of some pyrazoline derivatives are attributed to their inhibition of α-glucosidase and α-amylase. innspub.net

Modulation of Apoptotic Pathways:

Recent studies have highlighted the potential of pyrazole derivatives to modulate apoptotic pathways, making them promising candidates for cancer therapy. A series of 1,3,5-trisubstituted-1H-pyrazole derivatives were found to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of pro-apoptotic proteins such as Bax, p53, and Caspase-3. nih.govrsc.org Molecular docking studies have further supported the high binding affinity of these compounds to Bcl-2, suggesting that their anticancer mechanism involves the disruption of Bcl-2's function and the subsequent activation of apoptosis. nih.govrsc.org

Interaction with Ion Channels and Receptors:

The pharmacological effects of some pyrazole analogues are mediated through their interaction with specific ion channels and receptors. For example, the antinociceptive activity of certain 3-(2-chlorophenyl)-pyrrolidine-2,5-dione derivatives, which share a key structural motif with the target compound, is thought to involve interaction with neuronal voltage-sensitive sodium channels and L-type calcium channels. mdpi.com The analgesic effects of other pyrazole derivatives have been linked to the activation of opioid receptors. nih.gov

Antioxidant and Free Radical Scavenging Activity:

The antioxidant properties of pyrazole derivatives contribute significantly to their neuroprotective and potentially other biological activities. Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a pyrazolone derivative, is a well-known free radical scavenger used in the treatment of acute brain infarction. nih.gov The neuroprotective effects of the thiazolidin derivative CIPMTO in diabetic neuropathy are also attributed, in part, to its free radical scavenging and anti-lipid peroxidation activities, as well as its ability to inhibit intracellular calcium accumulation. rjptonline.org The neuroprotective actions of pyrazolol derivatives in models of cerebral ischemia are also linked to their potent antioxidant and free radical scavenging capabilities. nih.gov

Modulation of Gene Expression and Signaling Pathways:

At the molecular level, pyrazole derivatives can influence gene expression and key signaling pathways. For example, the antidiabetic 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides have been shown to increase insulin secretion by activating the upstream effector of pancreatic and duodenal homeobox 1 (PDX-1), a crucial transcription factor for insulin gene expression. nih.gov These compounds also enhance glucose uptake by suppressing Mitsugumin 53 (MG53), an E3 ligase that targets the insulin receptor substrate 1 (IRS-1) for ubiquitination and degradation. nih.gov

Table 2: Mechanistic Insights into the Pharmacological Actions of Analogous Pyrazole Derivatives

Mechanism of Action Compound/Derivative Class Cellular/Molecular Target Therapeutic Relevance
Enzyme Inhibition Celecoxib and other pyrazoles Cyclooxygenase-2 (COX-2) Anti-inflammatory, Analgesic. cu.edu.eg
Enzyme Inhibition 3-aryl-1-phenyl-1H-pyrazole derivatives Monoamine Oxidase B (MAO-B) Neuroprotection (e.g., in Parkinson's disease). nih.gov
Modulation of Apoptosis 1,3,5-trisubstituted-1H-pyrazole derivatives Bcl-2 (inhibition), Bax, p53, Caspase-3 (activation) Anticancer. nih.gov
Ion Channel Interaction 3-(2-chlorophenyl)-pyrrolidine-2,5-dione derivatives Voltage-sensitive sodium and L-type calcium channels Antinociceptive. mdpi.com
Antioxidant Activity Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) Free radicals Neuroprotection. nih.gov
Gene Expression Modulation 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides Pancreatic and duodenal homeobox 1 (PDX-1) Antidiabetic. nih.gov

Structure Activity Relationship Sar Studies of Pyrazol 5 Ol Derivatives

Correlating Substituent Effects on Biological Activity and Selectivity

The pyrazole (B372694) scaffold is a versatile platform in medicinal chemistry, with its biological effects being highly tunable through chemical modification. ekb.egnih.gov The substituents at the N1, C3, and C4 positions, as well as on the appended aryl rings, play distinct roles in defining the molecule's interaction with biological targets.

Role of Chlorine Substitution on the Phenyl Ring (e.g., 2-chlorophenyl vs. other positions)

The presence and position of a chlorine atom on the phenyl ring substituent are significant determinants of biological activity. Studies on various pyrazole derivatives consistently show that halogen substitution can enhance potency, and the specific position of the halogen is often critical.

For instance, in a series of N-chlorophenyl substituted piperazinyl-pyrazole derivatives designed as 5-HT3A receptor inhibitors, the position of the chlorine atom was paramount. koreascience.kr Compounds with a para-chlorophenyl group exhibited high inhibitory potency, whereas derivatives with a meta-chlorophenyl group or no chlorine at all showed significantly lower activity. koreascience.kr This suggests that the electronic and steric properties conferred by the para-chloro substitution are crucial for optimal interaction with the receptor.

Similarly, an SAR study on 4-arylazo-3,5-diamino-1H-pyrazoles as anti-biofilm agents investigated the effect of fluorine substitution. The highest activity was observed when the fluorine atom was located at the ortho position of the phenyl ring, compared to the meta or para positions. nih.gov This highlights that even within halogens, the positional effect is a key factor in modulating biological response. The optimization of a phenylpyrazole derivative as an anti-HIV agent led to a compound featuring a 3',4'-dichloro substitution pattern, further underscoring the importance of chloro groups in enhancing bioactivity. nih.gov

Table 1: Effect of Halogen Position on Biological Activity of Phenyl-Pyrazole Derivatives

Parent Scaffold Halogen Substituent Position on Phenyl Ring Observed Biological Activity Reference
Piperazinyl-pyrazole Chlorine para (p-chloro) High inhibitory potency (5-HT3A) koreascience.kr
Piperazinyl-pyrazole Chlorine meta (m-chloro) Low inhibitory potency (5-HT3A) koreascience.kr
4-Arylazo-3,5-diamino-1H-pyrazole Fluorine ortho (2-F) Highest anti-biofilm activity nih.gov
4-Arylazo-3,5-diamino-1H-pyrazole Fluorine meta (3-F) Moderate anti-biofilm activity nih.gov
4-Arylazo-3,5-diamino-1H-pyrazole Fluorine para (4-F) Lower anti-biofilm activity nih.gov

Influence of the N1-Phenyl Group

The substituent at the N1 position of the pyrazole ring is critical for anchoring the molecule in the binding pocket of its target. While the N1-phenyl group is a common feature in many biologically active pyrazoles, its modification or even its absence can significantly impact activity.

In a study of 3,5-diphenylpyrazole derivatives as inhibitors of meprin α and β, substitution at the N1 position was explored. nih.gov The parent compound, which is unsubstituted at the N1 position (N-H), showed high potency. However, the introduction of either a lipophilic methyl or a phenyl group at the N1 position resulted in a four- to six-fold decrease in inhibitory activity against both meprin α and β. nih.gov This indicates that for this particular target, an unsubstituted N1 position is preferred, possibly because the N-H group acts as a hydrogen bond donor, an interaction that is lost upon substitution.

Table 2: Influence of N1-Substitution on Meprin Inhibition by 3,5-Diphenylpyrazole Derivatives

N1-Substituent Relative Inhibitory Activity Plausible Reason for Activity Change Reference
-H (unsubstituted) High Potential for hydrogen bond donation nih.gov
-CH₃ (methyl) Decreased (4- to 6-fold) Loss of H-bond donor, introduction of steric bulk nih.gov
-C₆H₅ (phenyl) Decreased (4- to 6-fold) Loss of H-bond donor, introduction of significant steric bulk nih.gov

Effects of Modifications at the Pyrazol-5-ol C3 and C4 Positions

The C3 and C4 positions of the pyrazole ring are key sites for modification to modulate biological activity and selectivity. The C3 position, bearing the 2-chlorophenyl group in the title compound, and the C4 position offer opportunities for introducing diverse functionalities.

Research on meprin inhibitors demonstrated that symmetric and unsymmetric modifications of aryl moieties at the C3 and C5 positions of the pyrazole core could effectively modulate inhibitory activity and selectivity between the meprin α and meprin β isoforms. nih.gov The aryl groups at these positions are believed to target the S1 and S1' pockets of the enzymes. nih.gov

Furthermore, the C5-aryl substituent of a pyrazole-based cannabinoid-1 (CB1) receptor antagonist was replaced with an alkynylthiophene group. researchgate.net This bioisosteric replacement resulted in a novel class of highly potent and selective CB1 receptor antagonists, demonstrating that significant structural changes at this position can lead to compounds with desirable pharmacological profiles. researchgate.net The C4 position has also been a target for modification. For instance, 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) have been synthesized and shown to possess antioxidant and anticancer activities, confirming the C4 position as a viable point for derivatization. nih.gov

Conformational Analysis and its Impact on Ligand-Target Interactions

Crystal structure analysis of a related compound, 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one, revealed that the phenyl and chlorophenyl rings are slightly twisted relative to the central pyrazolone (B3327878) ring. researchgate.net The specific dihedral angles indicate a high degree of conjugation, which tends to planarize the molecule but is counteracted by steric hindrance between the rings. This balance between conjugation and steric effects influences the preferred conformation.

Computational studies, such as those using Density Functional Theory (DFT), are often employed to analyze the conformational possibilities of such molecules. iu.edu.sa Studies on related heterocyclic systems have shown that some structures are conformationally stable, while others are labile. mdpi.com A conformationally labile system may have an advantage as it can more easily adapt its shape to fit the active site of a target enzyme or receptor, potentially leading to stronger binding. mdpi.com

Identification of Key Pharmacophoric Features for Desired Bioactivity

A pharmacophore is an abstract description of molecular features that are necessary for biological activity. researchgate.net For pyrazole derivatives, these models help identify the essential structural elements and their spatial arrangement required for interaction with a specific target.

Pharmacophore models for pyrazole-based inhibitors often include:

A central heterocyclic scaffold: The pyrazole ring acts as a rigid core to correctly orient the other functional groups. ekb.eg

Hydrogen bond donors/acceptors: The N-H group of an unsubstituted pyrazole or the oxygen of the pyrazol-5-ol can act as hydrogen bond donors, while the pyrazole nitrogen atoms can act as acceptors. These are often crucial for anchoring the ligand in the active site. ekb.eg

Aromatic/hydrophobic regions: The phenyl rings at the N1 and C3 positions typically engage in hydrophobic or π-π stacking interactions with amino acid residues in the binding pocket. nih.gov The nature and substitution pattern of these rings are critical for both potency and selectivity.

Molecular docking and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies on pyrazole analogs have helped to visualize these interactions and refine pharmacophore models. mdpi.com For example, in the design of EGFR inhibitors, docking studies suggested that 1,5-diarylpyrazole derivatives form stable complexes through hydrogen bonds and hydrophobic interactions within the erlotinib binding site. ekb.eg

Chemical Transformations and Advanced Derivative Synthesis of 3 2 Chlorophenyl 1 Phenyl 1h Pyrazol 5 Ol

Reactions Involving the Hydroxyl Group (e.g., Etherification, Esterification)

The hydroxyl group of 3-(2-chlorophenyl)-1-phenyl-1H-pyrazol-5-ol is a key site for derivatization, though its reactivity is influenced by keto-enol tautomerism. In its enol form, the compound can undergo reactions typical of alcohols, such as etherification and esterification.

Etherification: The synthesis of ether derivatives typically involves the reaction of the pyrazol-5-ol with alkyl halides in the presence of a base. The base deprotonates the hydroxyl group to form a more nucleophilic pyrazolate anion, which then attacks the alkyl halide in a nucleophilic substitution reaction. The choice of solvent and base is critical to favor O-alkylation over the competing C-alkylation at the 4-position.

Esterification: Ester derivatives are commonly prepared by reacting the pyrazol-5-ol with acylating agents like acyl chlorides or acid anhydrides. Similar to etherification, this reaction is often carried out in the presence of a base (e.g., pyridine (B92270), triethylamine) to neutralize the liberated acid and drive the reaction forward. While O-acylation is possible, C-acylation at the C4 position can be a competitive and sometimes predominant reaction pathway, particularly under certain conditions. rsc.org The regioselectivity (O- vs. C-acylation) can be influenced by factors such as the solvent, temperature, and the nature of the acylating agent. rsc.org

Table 1: Representative Reactions of the Hydroxyl Group
Reaction TypeReagentsProduct TypeKey Considerations
EtherificationAlkyl Halide (R-X), Base (e.g., NaH, K₂CO₃)5-Alkoxy-pyrazole EtherCompetition between O-alkylation and C4-alkylation.
EsterificationAcyl Chloride (R-COCl) or Anhydride, Base (e.g., Pyridine)5-Acyloxy-pyrazole EsterCompetition between O-acylation and C4-acylation is significant. rsc.org

Functionalization of the Pyrazole (B372694) Ring (e.g., Halogenation, Nitration, Sulfonation)

The pyrazole ring in this compound is susceptible to electrophilic substitution, with the C4 position being the most reactive site. This reactivity is attributed to the electron-donating nature of the hydroxyl group and the nitrogen atoms in the ring, which activate the C4 position towards electrophiles.

Halogenation: The C4 position can be readily halogenated using various reagents. beilstein-archives.orgresearchgate.net

Chlorination: N-chlorosuccinimide (NCS) is an effective reagent for introducing a chlorine atom at the C4 position. beilstein-archives.org

Bromination: N-bromosuccinimide (NBS) or bromine in acetic acid can be used for bromination. beilstein-archives.org

Iodination: N-iodosuccinimide (NIS) is a suitable reagent for introducing an iodine atom. beilstein-archives.org These reactions typically proceed under mild conditions and provide good yields of the 4-halogenated derivatives. beilstein-archives.org

Nitration: Nitration at the C4 position can be achieved using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich C4 position. masterorganicchemistry.comlibretexts.org

Sulfonation: Sulfonation involves treating the pyrazole with fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid). masterorganicchemistry.comyoutube.com The electrophile in this reaction is SO₃ or protonated SO₃. masterorganicchemistry.com Aromatic sulfonation is often a reversible process. libretexts.org

Table 2: Electrophilic Substitution Reactions on the Pyrazole Ring
ReactionTypical ReagentsProductReference
ChlorinationN-Chlorosuccinimide (NCS) in DMSO4-Chloro-3-(2-chlorophenyl)-1-phenyl-1H-pyrazol-5-ol beilstein-archives.org
BrominationN-Bromosuccinimide (NBS) in DMSO4-Bromo-3-(2-chlorophenyl)-1-phenyl-1H-pyrazol-5-ol beilstein-archives.org
IodinationN-Iodosuccinimide (NIS) in DMSO4-Iodo-3-(2-chlorophenyl)-1-phenyl-1H-pyrazol-5-ol beilstein-archives.org
NitrationHNO₃ / H₂SO₄4-Nitro-3-(2-chlorophenyl)-1-phenyl-1H-pyrazol-5-ol masterorganicchemistry.com
SulfonationFuming H₂SO₄ (SO₃ in H₂SO₄)3-(2-chlorophenyl)-5-hydroxy-1-phenyl-1H-pyrazole-4-sulfonic acid youtube.com

Synthesis of Fused Heterocyclic Systems Containing the Pyrazol-5-ol Moiety

The this compound scaffold is a valuable precursor for the synthesis of various fused heterocyclic systems. These reactions often utilize the reactivity of both the C4 position and the adjacent hydroxyl/keto group. By reacting the pyrazole with bifunctional reagents, additional rings can be annulated onto the pyrazole core, leading to complex polycyclic structures.

Examples of fused systems that can be synthesized from pyrazolone (B3327878) precursors include:

Pyrazolo[3,4-b]pyridines: These can be formed by reacting the pyrazolone with α,β-unsaturated ketones or similar three-carbon electrophilic synthons. beilstein-journals.org

Pyrazolo[1,5-a]pyrimidines: Synthesis of these systems can be achieved through the reaction of 5-aminopyrazoles with β-dicarbonyl compounds, a reaction class that highlights the versatility of pyrazole precursors in building fused systems. nih.gov

Pyrazolo[4,3-c]pyridines: These derivatives can be synthesized from appropriately functionalized pyrazoles, for instance, by reacting a 4-thioketone derivative with various reagents to build the fused pyridine ring. researchgate.net

Pyrazolo[1,5-a]quinazolines: Rhodium-catalyzed C-H activation and cyclization cascades represent a modern approach to constructing such fused systems from 5-aminopyrazole precursors and alkynes. rsc.org

The specific synthetic route often involves a condensation reaction followed by cyclization, creating a new heterocyclic ring fused to the pyrazole.

Derivatization for Enhanced Biological Activity or Specific Applications (e.g., Azodye Complexes, Hybrids)

Derivatization of this compound is a key strategy for modulating its physicochemical properties and enhancing its biological activity.

Azo Dye Complexes: The highly reactive C4 position of the pyrazol-5-ol readily undergoes azo coupling with diazonium salts. This reaction involves the electrophilic attack of the diazonium ion (Ar-N₂⁺) on the C4 carbon. The resulting products are intensely colored azo dyes. Pyrazole-based azo dyes are of significant interest in the fields of color chemistry and analytical science. nih.govnih.gov These dyes can also act as ligands to form metal complexes, which have applications as catalysts and in materials science. rdd.edu.iq

Synthesis of Hybrid Molecules: To enhance biological potency and target specificity, the pyrazole moiety can be linked to other pharmacologically active heterocycles to create hybrid molecules. This molecular hybridization approach aims to combine the therapeutic advantages of different scaffolds into a single molecule.

Pyrazole-Chalcone Hybrids: Chalcones are known for their diverse biological activities. Hybrid molecules can be synthesized by introducing a chalcone (B49325) fragment to the pyrazole core, often via a Claisen-Schmidt condensation involving a 4-acetylpyrazole (B2715411) derivative. nih.gov

Pyrazole-Thiazole Hybrids: Thiazole-containing pyrazoles can be synthesized through cyclocondensation reactions, for example, by reacting a pyrazole-3-carbothioamide with a phenacyl bromide. nih.gov

Pyrazole-Tetrazole Hybrids: Combining pyrazole and tetrazole rings, both of which are important pharmacophores, can lead to compounds with novel biological profiles. mdpi.com

Advanced Analytical Methodologies for Characterization and Quantification of Pyrazol 5 Ol Derivatives

Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., HPLC, GC)

Chromatography is an indispensable tool for the separation of complex mixtures and the assessment of the purity of synthesized compounds like pyrazol-5-ol derivatives. ijcpa.in High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase (RP-HPLC) mode, is widely utilized due to its efficiency and applicability to a broad range of polar and non-polar compounds. ijcpa.inchemimpex.com Gas Chromatography (GC) is also a viable option, especially for volatile or thermally stable derivatives. mdpi.com

The development of an RP-HPLC method involves optimizing several parameters to achieve adequate separation of the target analyte from impurities and other components. ijcpa.in Key considerations include the choice of the stationary phase (the column), the mobile phase composition, flow rate, and detection wavelength. For pyrazole (B372694) derivatives, C18 columns are commonly used as the stationary phase. ijcpa.in The mobile phase often consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, sometimes with additives like trifluoroacetic acid to improve peak shape. ijcpa.in

A typical validated RP-HPLC method for a pyrazoline derivative demonstrates the precision of this technique. ijcpa.in The method's system suitability is confirmed by parameters such as theoretical plate counts, tailing factor, and retention time, ensuring the reliability of the analysis. ijcpa.in The purity of pyrazole derivatives is frequently determined by HPLC, with results often reported as a percentage (e.g., ≥ 99% purity). chemimpex.com

Table 1: Example of RP-HPLC Method Parameters for a Pyrazoline Derivative ijcpa.in
ParameterCondition
Instrument Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Column Eclipse XBD-C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase 0.1% Trifluoroacetic acid and Methanol (20:80 v/v)
Mode Isocratic elution
Flow Rate 1.0 mL/min
Detection UV Spectrophotometer at a specific wavelength
Retention Time 5.6 minutes
Theoretical Plates 7438
Tailing Factor 0.97

Mass Spectrometry for High-Resolution Mass and Structural Confirmation in Complex Matrices

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of pyrazol-5-ol derivatives. rsc.orgmdpi.comnih.gov It provides high-resolution mass data, allowing for the confirmation of the elemental composition of a molecule. rsc.org When coupled with chromatographic techniques, such as in Liquid Chromatography-Mass Spectrometry (LC-MS), it allows for the analysis of individual components within a complex mixture, confirming both purity and identity simultaneously. uran.ua

In mass spectrometry, the synthesized compound is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured, which corresponds to the molecular weight of the compound. mdpi.com This is a critical step in verifying that the intended product has been synthesized. rsc.orguobaghdad.edu.iq

Furthermore, the fragmentation pattern of the molecule upon ionization provides valuable structural information. mdpi.com By analyzing the m/z values of the fragment ions, chemists can piece together the structure of the parent molecule, confirming the arrangement of its constituent atoms and functional groups. For instance, the mass spectrum of a bis-pyrazol-5-ol derivative showed characteristic fragments that helped confirm its complex structure. mdpi.com Various spectroscopic techniques, including MS, are routinely used to characterize new pyrazole compounds. nih.govrsc.org

Table 2: Example Mass Spectrometry Data for 4,4'-[(2-Chlorophenyl)methylene]bis[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol] mdpi.com
Ionization Modem/z (relative intensity %)Interpretation
Electron Ionization (EI, 70 eV)M⁺ not foundMolecular ion is unstable under these conditions
350/352 (5/2)Fragment ion containing one chlorine atom
315 (100)Base peak, most abundant fragment ion
228 (32)Another significant fragment ion
77 (95)Fragment corresponding to a phenyl group (C₆H₅⁺)

Quantitative Analysis Methods (e.g., Spectrophotometry, Chromatography-based quantification)

Quantitative analysis aims to determine the exact amount or concentration of a substance in a sample. For pyrazol-5-ol derivatives, both chromatography-based methods and spectrophotometry are commonly employed for this purpose. ijcpa.inmdpi.com

Chromatography-based quantification, typically using HPLC with UV detection, is a highly precise and widely used method. ijcpa.inresearchgate.net The technique relies on the principle that the detector's response (e.g., the area under a chromatographic peak) is directly proportional to the concentration of the analyte. To perform quantification, a series of standard solutions with known concentrations of the pure compound are prepared and analyzed to create a calibration curve. ijcpa.in The peak area of the analyte in an unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve. ijcpa.in This approach is suitable for routine analysis and quality control in industrial and research settings. ijcpa.in

Spectrophotometry, specifically UV-Visible (UV-Vis) spectroscopy, is another method for quantification. mdpi.com It is based on the Beer-Lambert law, which states that the absorbance of light by a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. Many pyrazole derivatives possess chromophores that absorb light in the UV-Vis region. mdpi.com By measuring the absorbance of a solution at a specific wavelength (λmax), the concentration of the pyrazol-5-ol derivative can be calculated, provided a standard curve has been established. This method is often simpler and faster than chromatography but may be less selective in complex mixtures.

Table 3: Example Calibration Data for HPLC-Based Quantification ijcpa.in
Standard Concentration (µg/mL)Average Peak Area (Arbitrary Units)
50(Example value: 300,000)
80(Example value: 480,000)
100(Example value: 600,000)
120(Example value: 720,000)
150(Example value: 900,000)

Future Research Directions and Therapeutic Prospects of Pyrazol 5 Ols

Exploration of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign synthetic methodologies is a critical focus in modern pharmaceutical chemistry. For pyrazol-5-ols, traditional synthesis often involves the cyclocondensation of β-ketoesters with hydrazines. While effective, these methods can sometimes be limited by factors such as regioselectivity and the use of harsh reaction conditions.

Future synthetic strategies are increasingly centered on green chemistry principles. This includes the exploration of one-pot, multi-component reactions that enhance efficiency by combining several synthetic steps into a single operation, thereby reducing solvent waste and energy consumption. The use of alternative energy sources, such as microwave and ultrasound irradiation, is also being investigated to shorten reaction times and improve yields. Furthermore, the development of catalytic systems, including novel nanocatalysts, holds promise for creating more sustainable and atom-economical synthetic pathways to pyrazol-5-ol derivatives.

Synthetic ApproachDescriptionPotential Advantages
Multi-component Reactions Combining three or more reactants in a single step to form a complex product.Increased efficiency, reduced waste, simplified purification.
Microwave-Assisted Synthesis Utilizing microwave energy to accelerate chemical reactions.Shorter reaction times, higher yields, improved purity.
Ultrasound-Assisted Synthesis Employing ultrasonic waves to enhance reaction rates and yields.Milder reaction conditions, improved mixing, potential for novel reactivity.
Green Catalysis Using environmentally friendly catalysts, such as biocatalysts or nanocatalysts.High selectivity, mild reaction conditions, catalyst recyclability.

Design and Synthesis of Multi-Targeted Agents based on the Pyrazole (B372694) Scaffold

The complexity of many diseases, such as cancer and inflammatory disorders, often involves multiple biological pathways. This has led to a growing interest in the development of multi-targeted agents that can simultaneously modulate several key proteins or enzymes. The versatile nature of the pyrazole scaffold makes it an ideal framework for designing such drugs.

By strategically modifying the substituents on the pyrazole ring of compounds like 3-(2-chlorophenyl)-1-phenyl-1H-pyrazol-5-ol, it is possible to create hybrid molecules that incorporate pharmacophores known to interact with different biological targets. For instance, combining the pyrazole core with moieties known to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) could lead to potent anti-inflammatory agents with a broader mechanism of action. researchgate.net Similarly, integrating functionalities that target various protein kinases could result in novel anticancer therapies with improved efficacy and a reduced likelihood of drug resistance. acs.org

Integration of Artificial Intelligence and Machine Learning in Pyrazole Drug Discovery

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. cardiff.ac.ukmdpi.commdpi.comnih.govnih.gov These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new drug candidates with greater speed and accuracy than traditional methods.

In the context of pyrazole-5-ol research, AI and ML algorithms can be employed to:

Predict Biological Activity: Develop quantitative structure-activity relationship (QSAR) models to predict the therapeutic potential of novel pyrazole derivatives.

Virtual Screening: Screen large virtual libraries of pyrazole-based compounds to identify those with the highest probability of binding to a specific biological target.

De Novo Drug Design: Generate entirely new pyrazole structures with optimized properties for a particular therapeutic application.

ADMET Prediction: Predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of pyrazole candidates, helping to identify potential liabilities early in the drug development process.

Potential for Lead Optimization and Pre-clinical Development in Specific Disease Areas

The pyrazole nucleus is a well-established pharmacophore in a number of clinically used drugs, demonstrating its therapeutic relevance. mdpi.com Derivatives of pyrazol-5-ol have shown significant promise in preclinical studies for the treatment of both cancer and inflammation. mdpi.comnih.govcu.edu.eg

In Cancer: Pyrazole derivatives have been investigated for their ability to inhibit various cancer cell lines. nih.govsrrjournals.comekb.egnih.govresearchgate.net The potential for lead optimization of compounds like this compound will involve modifying its structure to enhance potency against specific cancer targets while minimizing off-target effects and improving pharmacokinetic properties. ijpsjournal.com

In Inflammation: The anti-inflammatory properties of pyrazoles are well-documented, with some derivatives acting as inhibitors of key inflammatory mediators. researchgate.netmdpi.comcu.edu.egnih.govnih.govnih.gov Future preclinical development will focus on evaluating the efficacy and safety of optimized pyrazol-5-ol derivatives in animal models of inflammatory diseases, such as arthritis and inflammatory bowel disease. This will involve detailed studies on their mechanism of action, dose-response relationships, and potential for side effects. researchgate.net

Investigation of Emerging Biological Targets for Pyrazol-5-ol Derivatives

While much of the research on pyrazol-5-ols has focused on established targets like COX enzymes and protein kinases, there is a growing interest in exploring their potential to interact with novel and emerging biological targets. This includes enzymes and receptors that have been more recently implicated in disease pathogenesis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2-chlorophenyl)-1-phenyl-1H-pyrazol-5-ol, and how can reaction conditions be standardized?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted hydrazines and β-diketones. Key steps include optimizing solvent choice (e.g., ethanol or methanol), temperature (80–100°C), and catalysts (e.g., acetic acid) to enhance yield . Purity is confirmed using thin-layer chromatography (TLC) and recrystallization. For reproducibility, precise stoichiometric ratios of reactants (e.g., 1:1 molar ratio of hydrazine to diketone) and inert atmospheres (N₂) are recommended to avoid side reactions .

Q. How is the molecular structure of this compound characterized experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural determination. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts, and refinement using SHELXL software ensures accuracy in bond lengths and angles . Complementary techniques like ¹H/¹³C NMR and IR spectroscopy validate functional groups (e.g., hydroxyl and pyrazole rings) .

Q. What are the standard protocols for assessing the compound’s physicochemical properties?

  • Methodological Answer : Solubility is tested in polar (water, DMSO) and nonpolar solvents (chloroform) via gravimetric analysis. Thermal stability is evaluated using differential scanning calorimetry (DSC) to identify melting points and decomposition temperatures. LogP values are determined via shake-flask methods or HPLC to assess hydrophobicity, which informs bioavailability studies .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electronic properties like HOMO-LUMO gaps and electrostatic potential surfaces, which correlate with reactivity and binding affinity . Molecular docking (AutoDock Vina) against targets (e.g., COX-II) identifies potential binding modes, guided by crystallographic data from related pyrazole derivatives .

Q. What strategies resolve contradictions in reported biological activities of structurally similar pyrazole derivatives?

  • Methodological Answer : Meta-analyses of structure-activity relationship (SAR) studies isolate substituent effects. For example, chlorophenyl groups at position 3 enhance anti-inflammatory activity via hydrophobic interactions, while hydroxyl groups at position 5 influence hydrogen bonding . Standardized bioassays (e.g., COX-II inhibition IC₅₀) under controlled conditions (pH 7.4, 37°C) reduce variability .

Q. How are regioselectivity challenges addressed during the synthesis of halogenated pyrazole derivatives?

  • Methodological Answer : Regioselectivity is controlled by steric and electronic factors. For 3-(2-chlorophenyl) substitution, bulky directing groups (e.g., phenyl at position 1) favor formation of the 5-hydroxy isomer. Reaction kinetics monitored via in-situ FTIR or HPLC-MS identify intermediates, enabling real-time optimization .

Q. What role do non-covalent interactions play in the solid-state packing of this compound?

  • Methodological Answer : SC-XRD reveals intermolecular hydrogen bonds (O–H···N, ~2.8 Å) and π-π stacking (3.5–4.0 Å) between chlorophenyl and pyrazole rings, stabilizing the crystal lattice . Hirshfeld surface analysis quantifies these interactions, guiding co-crystal design for improved solubility .

Experimental Design & Data Analysis

Q. How should researchers design in vitro assays to evaluate the compound’s antioxidant potential?

  • Methodological Answer : Use DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. Prepare serial dilutions (1–100 µM) in DMSO, measure absorbance at 517 nm (DPPH) or 734 nm (ABTS), and calculate IC₅₀ values. Include ascorbic acid as a positive control .

Q. What analytical techniques are critical for detecting degradation products during stability studies?

  • Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) with HPLC-PDA-MS monitors hydrolytic or oxidative degradation. Fragmentation patterns identify breakdown products (e.g., dechlorinated analogs or ring-opened species) .

Retrosynthesis Analysis

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Reactant of Route 1
3-(2-chlorophenyl)-1-phenyl-1H-pyrazol-5-ol
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3-(2-chlorophenyl)-1-phenyl-1H-pyrazol-5-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.